1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
CAS No.:
Cat. No.: VC16691044
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol -](/images/structure/VC16691044.png)
Specification
Molecular Formula | C11H11FN2O |
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Molecular Weight | 206.22 g/mol |
IUPAC Name | 1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
Standard InChI | InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3 |
Standard InChI Key | ORNJAZNBTXRTHF-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O |
Introduction
Chemical Structure and Stereochemical Significance
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (molecular formula: C₁₁H₁₁FN₂O) features a hydroxyl-bearing ethane backbone substituted with a phenyl ring containing a pyrazole moiety and a fluorine atom at the 3-position. The stereochemistry of the hydroxyl group defines two enantiomers:
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(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 1344920-32-6)
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(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 1344958-52-6)
The fluorine atom enhances electronegativity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions with biological targets. The enantiomers exhibit distinct binding affinities due to chiral recognition in enzyme-active sites, underscoring the importance of stereochemical control in drug design.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₁H₁₁FN₂O |
Molecular Weight | 206.22 g/mol |
IUPAC Name (S-enantiomer) | (1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
IUPAC Name (R-enantiomer) | (1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
Canonical SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O |
Biological Activity and Mechanistic Insights
Although direct pharmacological data for 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol are sparse, structurally related pyrazole derivatives exhibit:
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Antimicrobial Activity: Fluorine and pyrazole groups disrupt bacterial cell membrane synthesis .
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Enzyme Inhibition: Pyrazole derivatives target cytochrome P450 enzymes (e.g., CYP51 in Mycobacterium tuberculosis), as demonstrated in molecular docking studies .
The compound’s mechanism of action is hypothesized to involve:
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Hydrogen Bonding: The hydroxyl group interacts with catalytic residues in enzyme active sites.
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Aromatic Interactions: The pyrazole and phenyl rings engage in π-π stacking with hydrophobic pockets .
Applications in Research and Development
Drug Discovery
The compound’s stereochemical diversity makes it a candidate for:
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Chiral Ligands: Asymmetric catalysis in synthetic chemistry.
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Anticancer Agents: Pyrazole derivatives modulate estrogen receptor activity in breast cancer models.
Biochemical Probes
Fluorine’s NMR-active properties enable its use in:
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Metabolic Tracing: Monitoring drug distribution in vivo.
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Protein Binding Studies: ¹⁹F NMR to quantify ligand-receptor interactions.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The target compound’s fluorine atom confers greater metabolic stability compared to non-fluorinated analogs, while the pyrazole ring enhances target specificity .
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